Stachydrine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

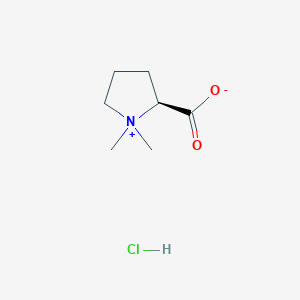

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMULOWUUIQIL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C(=O)[O-])C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961642 | |

| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-37-2 | |

| Record name | Stachydrine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stachydrine Hydrochloride: A Deep Dive into its Cardioprotective Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Stachydrine hydrochloride (STA), an alkaloid isolated from the traditional Chinese medicine Leonurus japonicus (Yimucao), has emerged as a promising therapeutic agent for cardiovascular diseases.[1][2] Extensive research has demonstrated its significant cardioprotective effects, attributed to a multi-faceted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of STA's cardioprotective effects, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.

Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways involved in cardiac pathology. These include the mitigation of cardiac hypertrophy, reduction of oxidative stress, suppression of inflammation and apoptosis, and the inhibition of cardiac fibrosis.

Amelioration of Cardiac Hypertrophy

Cardiac hypertrophy, an adaptive response to pressure overload, can progress to heart failure.[4] STA has been shown to attenuate cardiac hypertrophy through the regulation of the CaMKII/HDAC4/MEF2C signaling pathway.[4][5] In a mouse model of transverse aortic constriction (TAC), STA treatment significantly blocked pathological cardiac dysfunction and hypertrophy.[4] It achieves this by inhibiting the phosphorylation of CaMKII, which in turn promotes the nuclear import of HDAC4, leading to the repression of the pro-hypertrophic transcription factor MEF2C.[4][5]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathophysiology of various cardiovascular diseases. STA has been demonstrated to mitigate oxidative stress by inactivating NADPH oxidase 2 (NOX2), a major source of ROS in the heart.[3][6][7][8] By inhibiting NOX2 activity, STA reduces ROS production, thereby protecting cardiomyocytes from oxidative damage.[6][7] This action is associated with the suppression of NOX2-related cytosolic Ca²⁺ overload and enhanced cell contractility.[3][8]

Modulation of Calcium Homeostasis

Dysregulation of intracellular calcium (Ca²⁺) handling is a hallmark of heart failure. STA has been shown to improve cardiac function by restoring Ca²⁺ homeostasis. It upregulates the expression of sarcoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), which is responsible for pumping Ca²⁺ back into the sarcoplasmic reticulum during diastole.[9] This action helps to maintain proper intracellular Ca²⁺ levels, alleviating endoplasmic reticulum stress and subsequent apoptosis.[9] Furthermore, STA can ameliorate phenylephrine-induced enhancement in sarcomere contraction, calcium transients, and calcium sparks.[10] It also blocks the hyper-phosphorylation of key calcium-handling proteins like RyR2 and PLN.[10]

Anti-inflammatory and Anti-apoptotic Effects

Inflammation and apoptosis are key contributors to myocardial injury. STA exhibits potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11][12] This is achieved through the inhibition of the NF-κB and JAK/STAT signaling pathways.[12] Moreover, STA protects cardiomyocytes from apoptosis by thwarting hypoxia-induced cell death and mitigating endoplasmic reticulum stress-induced apoptosis.[1][2][9] In models of sepsis-induced cardiomyopathy, STA has been shown to reduce myocardial apoptosis and suppress systemic inflammation.[11]

Inhibition of Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix, leads to cardiac stiffness and dysfunction. STA has been found to ameliorate cardiac fibrosis by inhibiting the Angiotensin II (AngII)/Transforming Growth Factor-β1 (TGF-β1) fibrogenic axis.[13][14] It suppresses the production of AngII and the activation of the TGF-β1/Smads signaling pathway, thereby reducing collagen deposition and inhibiting the transition of cardiac fibroblasts to myofibroblasts.[13]

Regulation of Autophagy and Ferroptosis

Autophagy, a cellular degradation process, can be maladaptive in the context of pressure overload-induced heart failure. STA has been shown to protect against cardiac hypertrophy by suppressing excessive autophagy.[7] It achieves this by inhibiting NOX2-dependent ROS production, a known trigger of autophagy.[7] More recently, STA has been identified as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death, in the context of heart failure.[15] It improves mitochondrial morphology and modulates signaling pathways related to lipid peroxidation, cystine metabolism, and iron metabolism.[15]

Quantitative Data from Preclinical Studies

The cardioprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Effects of this compound on Cardiac Function and Remodeling

| Model | Dosage | Duration | Key Findings | Reference |

| Transverse Aortic Constriction (TAC) in C57BL/6J mice | 6 mg/kg/day and 12 mg/kg/day (oral) | 4 weeks | - Attenuated cardiac dilation and LV dysfunction. - Decreased IVSd, IVSs, LVPWd, and LVPWs. - Increased EF% and FS%. - Reduced HW/BW and HW/TL ratios. | [4] |

| Myocardial Infarction (MI) in C57BL/6 J mice | 6 mg/kg and 12 mg/kg (oral) | 2 weeks | - Improved heart function. - Decreased infarction size. | [9] |

| Isoproterenol-induced cardiac hypertrophy in rats | Not specified | Not specified | - Increased ratios of heart weight/body weight and left ventricle weight/body weight. - Decreased mRNA levels of ANP, BNP, and β-MHC. - Attenuated fibrosis. | [12] |

| Lipopolysaccharide (LPS)-induced septic mice | Not specified | Not specified | - Reduced myocardial apoptosis (decreased TUNEL-positive cells). - Attenuated elevation of CK-MB, LDH, BNP, cTnI, and cTnT. - Lowered serum levels of IL-1β, IL-6, and TNF-α. | [11] |

Table 2: In Vitro Effects of this compound on Cardiomyocytes

| Cell Type | Stimulus | STA Concentration | Key Findings | Reference |

| H9c2 cells | Phenylephrine (PE) | Not specified | - Reduced mRNA and protein levels of MEF2C. | [4] |

| Neonatal rat cardiomyocytes (NRCMs) and adult mouse cardiomyocytes (AMCMs) | Hypoxia | 10⁻⁴ - 10⁻⁶ M | - Alleviated endoplasmic reticulum stress and UPR. - Reduced apoptosis. - Upregulated SERCA2a. | [9] |

| H9c2 cells | Angiotensin II (AngII) | Not specified | - Inhibited excessive autophagy (reduced LC3II/LC3I ratio). - Blocked over-phosphorylation of p47phox. - Decreased translocation of p47phox and p67phox to the membrane. | [7] |

| H9c2 cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | - Reduced secretion and mRNA expression of pro-inflammatory cytokines. | [11] |

| Adult mouse ventricular myocytes (AMVMs) | Isoproterenol (ISO) | 10 μM | - Improved sarcomere contraction. - Inhibited the diminution of N-glycosylation of β1AR. | [3][16] |

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model

To induce pressure overload-induced cardiac hypertrophy, C57BL/6J mice are subjected to TAC.[4]

-

Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed under the aorta between the innominate and left common carotid arteries and tied around the aorta and a blunted 27-gauge needle. The needle is then removed, creating a constriction of a defined diameter.

-

Sham Operation: Sham-operated mice undergo the same surgical procedure without the aortic constriction.

-

STA Administration: STA is administered orally to the treatment group, typically starting from the day of surgery and continuing for the duration of the experiment (e.g., 4 weeks).[4]

-

Assessment: Cardiac function is assessed by echocardiography, and at the end of the study, hearts are harvested for histological and molecular analyses.

In Vitro Cardiomyocyte Hypertrophy Model

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cells are cultured under standard conditions.

-

Induction of Hypertrophy: Cardiomyocyte hypertrophy is induced by treating the cells with a hypertrophic agonist such as phenylephrine (PE) or angiotensin II (AngII) for a specified duration (e.g., 24-48 hours).

-

STA Treatment: Cells are pre-treated with STA for a period (e.g., 2 hours) before the addition of the hypertrophic agonist.

-

Analysis: Hypertrophy is assessed by measuring cell surface area, protein synthesis (e.g., leucine incorporation), and the expression of hypertrophic markers (e.g., ANP, BNP) by RT-PCR or Western blotting.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells or primary adult mouse cardiac myocytes) are cultured and treated with an oxidative stress inducer (e.g., H₂O₂) in the presence or absence of STA.[17]

-

ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure: Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader to quantify the levels of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Key signaling pathways modulated by this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated robust cardioprotective effects in a variety of preclinical models. Its ability to target multiple pathological pathways, including cardiac hypertrophy, oxidative stress, inflammation, apoptosis, and fibrosis, underscores its potential as a novel therapeutic agent for cardiovascular diseases. The detailed mechanisms involving the CaMKII/HDAC4/MEF2C, NOX2-ROS, and AngII/TGF-β1 pathways provide a solid foundation for its further development.

Future research should focus on translating these promising preclinical findings into the clinical setting. Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with heart failure and other cardiovascular conditions. Furthermore, continued investigation into its molecular targets and downstream signaling pathways will provide deeper insights into its therapeutic actions and may reveal novel avenues for cardioprotective drug development.

References

- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. Stachydrine Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates pressure overload-induced heart failure and calcium mishandling on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stachydrine ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress through inhibiting NF-κB and JAK/STAT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new mechanism of therapeutic effect of stachydrine on heart failure by inhibiting myocardial ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR [frontiersin.org]

- 17. This compound Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure [mdpi.com]

The Anti-inflammatory Potential of Stachydrine Hydrochloride: A Technical Guide

For Immediate Release

[City, State] – [Date] – Stachydrine hydrochloride (STA), a bioactive alkaloid primarily isolated from the traditional Chinese herb Leonurus japonicus (Motherwort), is demonstrating significant promise as a potent anti-inflammatory agent. A comprehensive review of existing preclinical data reveals its capacity to modulate key inflammatory signaling pathways, consequently reducing the production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. In vitro and in vivo studies have consistently shown that STA can suppress inflammatory responses by inhibiting the activation of transcription factors and signaling proteins that play a central role in the inflammatory process. The primary molecular targets include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.[1][2][3]

By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][4][5] This multi-targeted approach underscores the therapeutic potential of STA in a variety of inflammatory conditions.

In Vitro and In Vivo Evidence of Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been validated across a range of preclinical models. These studies provide quantitative evidence of its efficacy in mitigating inflammatory responses.

In Vitro Studies

In cellular models, STA has been shown to significantly inhibit the inflammatory cascade induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[1][4] Treatment with this compound in various cell lines, including macrophages and chondrocytes, leads to a dose-dependent decrease in the production of inflammatory mediators.[4][6]

In Vivo Studies

Animal models of inflammation have further substantiated the anti-inflammatory effects of this compound. Key models include:

-

Lipopolysaccharide (LPS)-induced Inflammation: Administration of STA in animal models of LPS-induced sepsis or organ injury has been shown to reduce systemic inflammation and protect against tissue damage.[4]

-

Carrageenan-induced Paw Edema: This widely used model of acute inflammation demonstrates the ability of STA to reduce swelling and fluid accumulation at the site of inflammation.[1]

-

Acetic Acid-induced Vascular Permeability: this compound has been shown to inhibit the increase in vascular permeability induced by acetic acid, a key event in the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated H9c2 Cardiomyocytes

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

| LPS + STA | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Source: Adapted from studies on LPS-induced inflammation in cardiomyocytes.[4]

Table 2: Effect of this compound on Inflammatory Mediators in IL-1β-stimulated Osteoarthritis Chondrocytes

| Treatment | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Production |

| Control | Baseline | Baseline |

| IL-1β | Increased | Increased |

| IL-1β + STA | Significantly Suppressed | Significantly Suppressed |

Source: Adapted from studies on osteoarthritis chondrocytes.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the literature.

LPS-Induced Inflammation in H9c2 Cardiomyocytes

-

Cell Culture: H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cellular proteins are extracted to analyze the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) via Western blotting to elucidate the mechanism of action.

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline (e.g., 0.1 mL) is administered into the right hind paw of the rats.[7][8][9][10]

-

Treatment: this compound is administered orally or intraperitoneally at various doses at a specified time (e.g., 1 hour) before carrageenan injection.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Vascular Permeability in Mice

-

Animals: Male Kunming or ICR mice are used.

-

Induction of Vascular Permeability: Mice are injected intraperitoneally with 0.6% acetic acid.[11]

-

Treatment: this compound is administered orally or intraperitoneally at different doses before the acetic acid injection.

-

Dye Extravasation: Evans blue dye (e.g., 0.5%) is injected intravenously a few minutes after the acetic acid injection to visualize vascular leakage.

-

Quantification: After a set time, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye in the peritoneal fluid is quantified spectrophotometrically to determine the extent of vascular permeability.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in its anti-inflammatory action.

Caption: this compound inhibits the NF-κB signaling pathway.

References

- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 3. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Re-appraisal of the role of histamine in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Anticancer Properties of Stachydrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Stachydrine, a naturally occurring alkaloid, has emerged as a compound of significant interest in oncology research.[1] Extensive in vitro studies have demonstrated its potent anticancer activities across a spectrum of malignancies, including breast, prostate, liver, and gastric cancers, as well as astrocytoma and chronic myeloid leukemia.[2][3] The primary mechanisms of action for Stachydrine hydrochloride involve the inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[1][3] At the molecular level, Stachydrine modulates multiple critical signaling pathways, most notably inhibiting pro-survival cascades such as PI3K/Akt and ERK/MAPK.[1][2] It also triggers the mitochondrial apoptosis pathway and downregulates key drivers of metastasis.[1][2][4] This document provides a comprehensive overview of the in vitro anticancer effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, fundamentally disrupting the processes that govern cancer cell growth, survival, and spread.

Inhibition of Cell Proliferation and Viability

A primary effect observed across numerous studies is the ability of Stachydrine to suppress the proliferation and viability of cancer cells in a dose-dependent manner.[4] This inhibitory action has been documented in various human cancer cell lines, including breast cancer (MCF-7 and T47D), astrocytoma (Res186), and prostate cancer (PC-3 and LNcaP), while showing minimal effects on normal, non-cancerous cells.[4][5]

Induction of Apoptosis

Stachydrine is a potent inducer of apoptosis.[1] Its mechanism primarily involves the activation of the intrinsic, or mitochondrial, pathway of programmed cell death.[1][2] Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[1][6]

Cell Cycle Arrest

The compound effectively halts the progression of the cell cycle, predominantly causing an arrest in the G0/G1 phase.[1][4] This action prevents cancer cells from entering the synthesis (S) phase, thereby inhibiting their replication. The G0/G1 arrest is often associated with the downregulation of key cell cycle proteins like Cyclin D1 and the upregulation of cell cycle inhibitors such as p27.[6][7]

Suppression of Cell Migration and Invasion

Stachydrine has been shown to impede the migration and invasive capabilities of tumor cells, which are crucial steps in the metastatic cascade.[1] This is achieved by inhibiting signaling pathways, such as the CXCR4/ERK and CXCR4/Akt pathways, that are critically involved in cell motility and the degradation of the extracellular matrix.[1][4] The inhibition of these pathways leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][4]

Molecular Targets and Signaling Pathways

The anticancer activities of Stachydrine are mediated through its interaction with several pivotal intracellular signaling networks.

Inhibition of Pro-Survival and Proliferation Pathways

Stachydrine concurrently suppresses the PI3K/Akt and ERK/MAPK signaling pathways, which are central to cancer cell survival, proliferation, and resistance to therapy.[2][5] By inhibiting the phosphorylation of both Akt and ERK, Stachydrine effectively shuts down these critical pro-growth signals.[5] The inhibition is often initiated upstream by the downregulation of receptors like CXCR4, which acts as a key signaling hub.[1][4]

Induction of the Intrinsic Apoptosis Pathway

Stachydrine initiates apoptosis by modulating the balance of Bcl-2 family proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while promoting the activity of pro-apoptotic proteins like Bax.[1][5] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), a critical step that commits the cell to apoptosis through the activation of the caspase cascade.

References

- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Stachydrine suppresses viability & migration of astrocytoma cells via CXCR4/ERK & CXCR4/Akt pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stachydrine represses the proliferation and enhances cell cycle arrest and apoptosis of breast cancer cells via PLA2G2A/DCN axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits hepatocellular carcinoma progression via LIF/AMPK axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of Stachydrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of Stachydrine hydrochloride, a naturally occurring alkaloid. The document synthesizes current research findings, focusing on its mechanisms of action, relevant signaling pathways, and efficacy in various experimental models of neurological damage.

Introduction

This compound, a prominent constituent of the traditional Chinese herb Leonurus japonicus (Motherwort), has garnered significant attention for its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and anticancer effects.[1][2] Emerging evidence strongly suggests its potential as a neuroprotective agent, offering therapeutic promise for conditions such as traumatic brain injury (TBI) and cerebral ischemia-reperfusion injury.[1][2][3][4] This guide will explore the molecular mechanisms underlying its neuroprotective effects and present key quantitative data from preclinical studies.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, anti-apoptotic, and antioxidant pathways.

2.1. Anti-inflammatory Action

Inflammation is a critical component of the secondary injury cascade in many neurological disorders. Stachydrine has been shown to suppress neuroinflammation by modulating key inflammatory signaling pathways.[5] Specifically, it inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2][3][4][6] This anti-inflammatory activity is mediated, in part, through the downregulation of the Toll-like receptor 4 (TLR4)/Nuclear factor-κB (NF-κB) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathways.[1][2][3][4][5]

2.2. Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following brain injury. Stachydrine has demonstrated the ability to inhibit apoptosis in neuronal cells.[1][2][7] This is achieved by modulating the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell survival and proliferation.[1][2][5][8] By activating this pathway, stachydrine helps to prevent neuronal cell death.[5] Furthermore, it has been observed to upregulate the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax and cleaved caspases-3 and -9.[2][7]

2.3. Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage. Stachydrine mitigates oxidative stress by enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][2] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][3][4][6]

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through its influence on several critical signaling pathways.

3.1. PI3K/m-TOR/Akt Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In the context of neuroprotection, stachydrine activates this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[5][8]

3.2. TLR4/NF-κB Pathway

The TLR4/NF-κB signaling cascade is a primary driver of the inflammatory response. This compound suppresses this pathway, thereby reducing the production of pro-inflammatory mediators.[1][2][5]

3.3. JAK2/STAT3 Pathway

The JAK2/STAT3 pathway is also implicated in inflammatory processes. Stachydrine has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to a reduction in inflammation-mediated neuronal injury.[3][4]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effects of this compound on Neurological Deficits and Brain Injury

| Experimental Model | Dosage | Outcome Measure | Result | Reference |

| Traumatic Brain Injury (TBI) in rats | Not Specified | Modified Neurological Severity Score (mNSS) | Significant reduction | [5] |

| Traumatic Brain Injury (TBI) in rats | Not Specified | Brain water content | Significant reduction | [1][2][5] |

| Cerebral Ischemia-Reperfusion in rats | 167.60 mM | Infarct volume | Significant reduction | [3] |

| Repetitive Cerebral Ischemia in mice | 15, 30, 60 mg/kg | Mortality rate | Significant reduction | [9] |

Table 2: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation

| Experimental Model | Dosage | Biomarker | Effect | Reference |

| Cerebral Ischemia-Reperfusion in rats | 167.60 mM | SOD activity | Increased | [3][4][6] |

| Cerebral Ischemia-Reperfusion in rats | 167.60 mM | MDA levels | Decreased | [3][4][6] |

| Cerebral Ischemia-Reperfusion in rats | 167.60 mM | IL-1β levels | Decreased | [3][4][6] |

| Cerebral Ischemia-Reperfusion in rats | 167.60 mM | TNF-α levels | Decreased | [3][4][6] |

| Traumatic Brain Injury (TBI) in rats | Not Specified | IL-1β levels | Reduced | [5] |

| Traumatic Brain Injury (TBI) in rats | Not Specified | TNF-α levels | Reduced | [5] |

| Traumatic Brain Injury (TBI) in rats | Not Specified | INF-γ levels | Reduced | [5] |

| Repetitive Cerebral Ischemia in mice | 15, 30, 60 mg/kg | ICAM-1 levels | Reduced | [9] |

| Repetitive Cerebral Ischemia in mice | 15, 30, 60 mg/kg | TNF-α levels | Reduced | [9] |

Experimental Protocols

The following provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of this compound.

5.1. Animal Models

-

Traumatic Brain Injury (TBI):

-

Model: A weight-drop method is used to induce TBI in rats. For instance, a 450g hammer is dropped from a height of 1.5m onto the exposed skull.[5]

-

Treatment: this compound is administered for a specified period (e.g., 2 weeks) starting a few hours after the induction of TBI.[5]

-

Assessments: Neurological function is evaluated using the modified Neurological Severity Score (mNSS). Brain edema is measured by determining the brain water content. Cognitive function can be assessed through behavioral tests.[5]

-

-

Cerebral Ischemia-Reperfusion Injury:

-

Model: The middle cerebral artery occlusion (MCAO) model in rats is commonly used. This involves the temporary occlusion of the middle cerebral artery to induce ischemia, followed by reperfusion.[3][6]

-

Treatment: this compound (e.g., 167.60 mM) is administered, often via caudal vein injection, for a defined duration (e.g., once daily for 48 or 72 hours).[3]

-

Assessments: Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are evaluated to assess functional recovery. Histopathological changes are examined using Hematoxylin and Eosin (H&E) staining.[3][6] Neuronal apoptosis is assessed by TUNEL staining, and neuronal survival is evaluated by Nissl staining.[3][6]

-

References

- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 3. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benificial Effect of Stachydrine on the Traumatic Brain Injury Induced Neurodegeneration by Attenuating the Expressions of Akt/mTOR/PI3K and TLR4/NFκ-B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stachydrine represses the proliferation and enhances cell cycle arrest and apoptosis of breast cancer cells via PLA2G2A/DCN axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influence of this compound on the reperfusion model of mice with repetitive cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Effects of Stachydrine Hydrochloride on Uterine Tissue

Introduction

This compound, the primary bioactive alkaloid isolated from the traditional Chinese herb Leonurus japonicus (Motherwort), has a long history of use in the treatment of various gynecological and obstetric conditions.[1] Modern pharmacological research is beginning to elucidate the mechanisms behind its therapeutic effects, revealing a complex, dual regulatory role on uterine tissue. Stachydrine exhibits a bi-directional effect, capable of both enhancing and inhibiting uterine contractions depending on the physiological state of the myometrium.[2] Furthermore, it demonstrates anti-inflammatory and anti-proliferative properties within uterine smooth muscle cells.[2]

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on uterine tissue, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is intended to support further research and drug development in the field of obstetrics and gynecology.

Quantitative Data on the Effects of this compound

The effects of this compound on uterine tissue are multifaceted, influencing both contractility and cell proliferation. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effects of this compound on Isolated Rat Uterine Contraction

| Uterine Model | Treatment | Dosage (Cumulative) | Effect on Contraction Tension | Effect on Contraction Frequency |

| Normal Uterus | Stachydrine HCl | 40 µL, 80 µL | No significant effect | No significant effect |

| Spasmodic Uterus (Oxytocin-Induced) | Stachydrine HCl | 40 µL, 80 µL | Significantly lower than model | Significantly lower than model |

Data synthesized from a study on isolated rat uterine models.[2] The stachydrine was administered from a Leonurus japonicus injection, which typically contains 18-22 mg/mL of this compound.[1]

Table 2: Effects of this compound on Uterine Smooth Muscle Cell Proliferation

| Cell Model | Inducing Agent | Stachydrine HCl Treatment | Effect on Proliferation |

| Uterine Smooth Muscle Cells | Lipopolysaccharide (LPS) | Varies | Inhibition of abnormal proliferation |

This effect is attributed to the modulation of calcium-regulating proteins.[2]

Experimental Protocols

The following protocols outline the methodologies for key experiments investigating the effects of this compound on uterine tissue.

1. In Vitro Assessment of Uterine Contractility Using an Isolated Organ Bath

This protocol is a standard method for measuring the contractility of uterine smooth muscle strips ex vivo.

-

Tissue Preparation:

-

Obtain uterine horns from rats.

-

Immediately place the tissue in a petri dish containing warmed and oxygenated Physiological Salt Solution (PSS).

-

Carefully remove excess connective and adipose tissue.

-

Dissect longitudinal strips of myometrium (approximately 10 mm in length and 2-3 mm in width).

-

-

Apparatus Setup:

-

Prepare a multi-organ bath system with chambers (1-15 mL volume) filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

-

Attach one end of a myometrial strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

The transducer is connected to a data acquisition system to record changes in tension.

-

-

Experimental Procedure:

-

Allow the tissue strips to equilibrate in the PSS for at least 60-90 minutes under a resting tension of approximately 1g. During this period, replace the PSS every 15-20 minutes.

-

Once stable spontaneous contractions are established, record a baseline for 20-30 minutes.

-

To study inhibitory effects, induce a spasmodic state using an agonist like oxytocin.

-

Administer this compound in a cumulative, dose-dependent manner. Allow the tissue to stabilize for a set period after each dose before recording the response.

-

At the end of the experiment, a high-potassium solution can be added to determine the maximum contractile capacity of the tissue.

-

-

Data Analysis:

-

Measure the amplitude (force) and frequency of contractions.

-

Calculate the area under the curve (AUC) to represent the total contractile activity.

-

Normalize the data to the baseline or the maximum contraction to allow for comparison between tissues.

-

2. Assessment of Uterine Smooth Muscle Cell Proliferation

This protocol is used to determine the effect of stachydrine on the proliferation of uterine smooth muscle cells in culture.

-

Cell Culture:

-

Isolate primary uterine smooth muscle cells from rat uterine tissue via enzymatic digestion (e.g., with collagenase and dispase).

-

Culture the cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Experimental Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a certain confluency.

-

Induce abnormal proliferation by treating the cells with an inflammatory agent such as Lipopolysaccharide (LPS).

-

Concurrently, treat the cells with varying concentrations of this compound.

-

Include appropriate controls (untreated cells, cells treated with LPS only).

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Proliferation Assay:

-

Assess cell proliferation using a standard method such as the MTT assay, which measures metabolic activity, or BrdU incorporation, which measures DNA synthesis.

-

Read the results using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the control group.

-

Determine the dose-dependent inhibitory effect of this compound on LPS-induced proliferation.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: Workflow for assessing uterine contractility in vitro.

References

Stachydrine Hydrochloride: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachydrine hydrochloride, a quaternary ammonium alkaloid, is a prominent bioactive constituent of the traditional Chinese medicine Leonurus japonicus (Motherwort).[1][2] Historically utilized for gynecological and cardiovascular ailments, modern research is progressively elucidating the molecular mechanisms underpinning its therapeutic effects. This technical guide provides an in-depth analysis of this compound's pharmacological properties, with a focus on its cardioprotective, neuroprotective, and anti-inflammatory activities. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this compound. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction: From Traditional Use to Molecular Insights

Leonurus japonicus, commonly known as Motherwort or "Yi Mu Cao" in Traditional Chinese Medicine, has been used for centuries to treat a variety of conditions, particularly those related to blood circulation, inflammation, and gynecological disorders.[1][2] Stachydrine, also known as proline betaine, is a major active alkaloid isolated from this plant.[1][2] Its hydrochloride salt is the form frequently used in pharmacological research due to its stability and solubility.

Modern scientific inquiry has begun to validate the traditional uses of this compound, revealing a broad spectrum of pharmacological activities. These include cardioprotective, neuroprotective, anti-inflammatory, anti-fibrotic, and even anti-cancer effects.[1][2] This guide will delve into the scientific evidence supporting these activities, with a particular focus on the molecular pathways involved.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various preclinical studies on this compound, providing a comparative overview of its efficacy and pharmacokinetic profile.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |

| C57BL/6J Mice | Pressure Overload-Induced Heart Failure (TAC) | 6 mg/kg/day or 12 mg/kg/day | Gavage | Improved cardiac function and morphology, reduced ROS production. | [3][4] |

| C57BL/6J Mice | Pressure Overload-Induced Cardiac Hypertrophy (TAC) | 12 mg/kg/day | Intragastric | Improved cardiac function, inhibited calcium mishandling. | [1][5] |

| Sepsis-induced Cardiomyopathy | Lipopolysaccharide (LPS) induced | 20 mg/kg/day | Gavage | Reduced myocardial apoptosis and systemic inflammation. | [6] |

| Wistar Rats | Herba Leonuri Extract Administration | 166.3 mg/kg (stachydrine equivalent) | Oral Gavage | Rapid absorption and metabolism. | [7] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Condition | Concentration Range | Key Findings | Reference |

| MCF-7 and T47D (Breast Cancer) | Proliferation and Apoptosis | 50 µM, 200 µM, 500 µM, 1000 µM | Inhibited cell proliferation, induced G1 phase arrest. | [8][9] |

| Neonatal Rat Cardiomyocytes | Phenylephrine-induced Hypertrophy | Not specified | Ameliorated phenylephrine-induced enhancement in sarcomere contraction and calcium transients. | [1] |

| Adult Mouse Cardiac Myocytes | Oxidative Stress (H2O2) | Not specified | Decreased intracellular Ca2+ and enhanced contractility. | [3] |

Table 3: Pharmacokinetic Parameters of Stachydrine (from Herba Leonuri Extract in Rats)

| Parameter | Value | Reference |

| Tmax | 0.75 h | [7][10] |

| t1/2 | 1.64 h | [7][10] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Stachydrine has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][7][11]

Caption: Stachydrine inhibits NF-κB signaling by preventing IκBα phosphorylation.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors.[7][11] Stachydrine has been shown to suppress the activation of this pathway, which is implicated in cardiac hypertrophy and inflammation.[7]

Caption: Stachydrine modulates the JAK/STAT pathway by inhibiting JAK phosphorylation.

Amelioration of Cardiac Hypertrophy via the CaMKII/HDAC4/MEF2C Pathway

Stachydrine has demonstrated cardioprotective effects by ameliorating cardiac hypertrophy.[12] One of the underlying mechanisms involves the regulation of the Ca2+/calmodulin-dependent protein kinase II (CaMKII), histone deacetylase 4 (HDAC4), and myocyte enhancer factor-2 (MEF2C) signaling cascade.[12]

Caption: Stachydrine ameliorates cardiac hypertrophy via the CaMKII/HDAC4/MEF2C pathway.

Anti-Fibrotic Effects through the TGF-β/Smad Pathway

Stachydrine exhibits anti-fibrotic properties by interfering with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[11][13]

Caption: Stachydrine's anti-fibrotic effect via inhibition of the TGF-β/Smad pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in this compound research.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and eventually heart failure.[3][12][14][15]

-

Anesthesia: Mice are anesthetized, typically with isoflurane (1-5%).[3][12][14]

-

Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A ligature (e.g., 6-0 silk suture) is tied around the aorta between the innominate and left carotid arteries, typically over a 27-gauge needle, which is then removed to create a standardized constriction.[12][15] Sham-operated animals undergo the same procedure without the aortic ligation.[12]

-

Post-operative Care: Analgesics are administered post-surgery to manage pain.

-

Treatment Administration: this compound is typically administered daily by oral gavage for a specified period (e.g., 4 weeks).[1]

-

Assessment: Cardiac function and morphology are assessed using techniques such as echocardiography, histological analysis (e.g., H&E and Masson's trichrome staining), and measurement of heart weight to body weight ratios.[12]

In Vitro Cell Viability and Proliferation Assays (MTT/MTS)

These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.[16][17]

-

Cell Seeding: Cells (e.g., cancer cell lines or primary cells) are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

Reagent Addition:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[16]

-

MTS Assay: A combined MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) and electron coupling reagent (e.g., PES) solution is added.[16][17]

-

-

Incubation: Plates are incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 490-570 nm). The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Protein Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as phosphorylated and total proteins in signaling pathways.[18][19][20]

-

Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-JAK2) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Detection:

-

Chemiluminescence (HRP): An enhanced chemiluminescence (ECL) substrate is added, and the signal is detected using an imaging system.

-

Fluorescence: The membrane is imaged using a fluorescent imaging system.

-

-

Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion and Future Directions

This compound, a key bioactive compound from a traditionally used medicinal herb, demonstrates significant therapeutic potential across a range of preclinical models. Its ability to modulate fundamental signaling pathways involved in inflammation, cell growth, and fibrosis provides a strong scientific rationale for its observed pharmacological effects. The data and protocols presented in this guide offer a foundation for further research into its mechanisms of action and potential clinical applications.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations for its most promising indications, such as cardiovascular diseases.

-

Pharmacokinetic and Bioavailability Studies: More comprehensive pharmacokinetic studies in different species, including humans, are needed to optimize dosing regimens and understand its metabolic fate.

-

Target Identification: Further studies are required to identify the direct molecular targets of this compound to fully elucidate its mechanism of action.

-

Drug Delivery: The development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

References

- 1. This compound alleviates pressure overload-induced heart failure and calcium mishandling on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 3. This compound Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Stachydrine Hydrochloride: Application Notes and Protocols for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stachydrine hydrochloride in various rodent models, summarizing dosage information, detailing experimental protocols, and visualizing key signaling pathways.

Data Presentation: Dosage Summary

The following tables summarize the reported dosages of this compound used in different rodent models.

Table 1: this compound Dosage in Mouse Models

| Indication | Mouse Strain | Route of Administration | Dosage | Duration | Reference |

| Cardiac Hypertrophy | C57BL/6J | Intragastric | 12 mg/kg/day | 4 weeks | [1] |

| Heart Failure | C57BL/6J | Gavage | 6 or 12 mg/kg/day | Not Specified | [2] |

| Myocardial Infarction | C57BL/6J | Not Specified | 6 or 12 mg/kg | 2 weeks | [3] |

| Cerebral Ischemia | Not Specified | Not Specified | 15, 30, and 60 mg/kg | 7 days | [4] |

| Sepsis-Induced Cardiomyopathy | Not Specified | Intraperitoneal | 20 mg/kg/day | Not Specified | [5] |

Table 2: this compound Dosage in Rat Models

| Indication | Rat Strain | Route of Administration | Dosage | Duration | Reference |

| Cerebral Ischemia-Reperfusion | Sprague-Dawley | Caudal Vein Injection | 27.93, 55.87, 111.73, or 167.60 mM (single dose) | 24 hours | [6] |

| Unilateral Ureteral Obstruction | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

Note on Toxicity: The median lethal dose (LD50) of this compound in mice has been reported to be greater than 5000 mg/kg, suggesting a low level of acute toxicity.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically dissolved in normal saline for administration to rodent models. The concentration of the solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, with the final injection volume being a manageable amount for the chosen route of administration (e.g., 100-200 µL for intraperitoneal injection in mice).

Induction of Cardiac Hypertrophy in Mice: Transverse Aortic Constriction (TAC) Model

This protocol describes a standard method for inducing pressure overload-induced cardiac hypertrophy in mice.

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 6-0 silk, 7-0 silk)

-

27-gauge needle

-

Heating pad

-

Ventilator (optional, depending on the specific protocol)

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave the upper thoracic area and disinfect the surgical site.

-

Incision: Make a small vertical incision in the upper sternum to expose the aortic arch.

-

Aortic Constriction: Carefully separate the aortic arch from the surrounding tissue. Pass a 7-0 silk suture underneath the aorta between the innominate and left carotid arteries.

-

Ligation: Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.

-

Needle Removal: Gently withdraw the needle to create a constriction of a defined diameter.

-

Closure: Close the chest and skin incisions with appropriate sutures.

-

Post-operative Care: Monitor the animal closely during recovery. Provide analgesics as required and allow free access to food and water.

Induction of Cerebral Ischemia in Rats: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines a common method for inducing focal cerebral ischemia in rats.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Heating pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature using a heating pad. Secure the animal in a supine position.

-

Vessel Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation: Ligate the distal end of the ECA.

-

Arteriotomy: Make a small incision in the ECA.

-

Suture Insertion: Introduce the nylon monofilament through the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

Occlusion Period: Keep the suture in place for the desired duration of ischemia (e.g., 90 minutes).

-

Reperfusion: Gently withdraw the suture to allow for reperfusion of the MCA territory.

-

Closure and Recovery: Close the neck incision and monitor the animal during recovery.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound as described in the literature.

Caption: CaMKII/HDAC4/MEF2C signaling in cardiac hypertrophy.

Caption: PI3K/AKT/mTOR pathway in neuroprotection.

Caption: NF-κB and JAK/STAT signaling in inflammation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. MCAO Model [bio-protocol.org]

- 3. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 4. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 7. medchemexpress.com [medchemexpress.com]

Stachydrine Hydrochloride in Cardiac Hypertrophy Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Stachydrine hydrochloride (Sta), an alkaloid isolated from the traditional Chinese medicine Leonurus japonicus (Yimucao), has demonstrated significant cardioprotective effects, notably in the attenuation of cardiac hypertrophy.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound in preclinical models of cardiac hypertrophy, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound mitigates cardiac hypertrophy through the modulation of several key signaling pathways. The primary mechanisms identified include:

-

Inhibition of the CaMKII/HDAC4/MEF2C Signaling Pathway: this compound has been shown to abolish the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] This, in turn, inhibits the phosphorylation and subsequent nuclear export of histone deacetylase 4 (HDAC4).[1][2] By promoting the nuclear retention of HDAC4, this compound enhances the repression of myocyte enhancer factor-2C (MEF2C), a key transcription factor involved in hypertrophic gene expression.[1][2]

-

Suppression of the TGF-β1/Smad Signaling Pathway: In models of cardiac fibrosis, which often accompanies hypertrophy, this compound has been found to inhibit the transforming growth factor-β1 (TGF-β1)/Smad signaling axis.[4][5][6] It reduces the expression of pro-fibrotic genes by blocking the phosphorylation of Smad proteins.[5][6]

-

Modulation of other pathways: Stachydrine has also been reported to ameliorate cardiac hypertrophy and fibrosis by inhibiting NF-κB and JAK/STAT signaling pathways, thereby suppressing inflammation and oxidative stress.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vivo and in vitro models of cardiac hypertrophy.

Table 1: Effects of this compound on In Vivo Models of Cardiac Hypertrophy

| Parameter | Model | Treatment Groups | Sham | Vehicle (TAC/ISO) | This compound | Reference |

| HW/BW (mg/g) | TAC (mice) | Sta (6 mg/kg/day) | 4.1 ± 0.1 | 6.8 ± 0.3 | 4.5 ± 0.2# | [2] |

| TAC (mice) | Sta (12 mg/kg/day) | 4.1 ± 0.1 | 6.8 ± 0.3 | 4.3 ± 0.2## | [2] | |

| ISO (rats) | Sta (20 mg/kg/day) | 2.8 ± 0.1 | 4.2 ± 0.2 | 3.1 ± 0.1# | [7] | |

| LW/BW (mg/g) | TAC (mice) | Sta (6 mg/kg/day) | 5.2 ± 0.3 | 8.9 ± 0.5 | 6.1 ± 0.4# | [2] |

| TAC (mice) | Sta (12 mg/kg/day) | 5.2 ± 0.3 | 8.9 ± 0.5 | 5.8 ± 0.3## | [2] | |

| LVEF (%) | TAC (mice) | Sta (6 mg/kg/day) | 75 ± 3 | 45 ± 4 | 68 ± 3# | [2] |

| TAC (mice) | Sta (12 mg/kg/day) | 75 ± 3 | 45 ± 4 | 70 ± 2## | [2] | |

| LVFS (%) | TAC (mice) | Sta (6 mg/kg/day) | 40 ± 2 | 22 ± 3 | 35 ± 2# | [2] |

| TAC (mice) | Sta (12 mg/kg/day) | 40 ± 2 | 22 ± 3 | 38 ± 2## | [2] | |

| Collagen Volume (%) | TAC (rats) | Sta (10 mg/kg/day) | 1.8 ± 0.3 | 12.5 ± 1.1 | 5.2 ± 0.6# | [3] |

Data are presented as mean ± SEM. HW/BW: Heart Weight to Body Weight ratio; LW/BW: Lung Weight to Body Weight ratio; LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening. TAC: Transverse Aortic Constriction; ISO: Isoproterenol. #p < 0.05, ##p < 0.01 vs. Vehicle.

Table 2: Effects of this compound on In Vitro Models of Cardiomyocyte Hypertrophy

| Parameter | Model | Treatment Groups | Control | Vehicle (PE) | This compound (10 µM) | Reference |

| Cell Surface Area (% of Control) | PE (NRCMs) | Sta (10 µM) | 100 ± 5 | 185 ± 10 | 120 ± 8# | [8] |

| ANP mRNA (fold change) | PE (NRCMs) | Sta (10 µM) | 1.0 ± 0.1 | 5.2 ± 0.4 | 2.1 ± 0.3# | [8] |

| BNP mRNA (fold change) | PE (NRCMs) | Sta (10 µM) | 1.0 ± 0.1 | 6.8 ± 0.5 | 2.5 ± 0.4# | [8] |

| β-MHC mRNA (fold change) | PE (NRCMs) | Sta (10 µM) | 1.0 ± 0.2 | 4.5 ± 0.3 | 1.8 ± 0.2# | [8] |

Data are presented as mean ± SEM. PE: Phenylephrine; NRCMs: Neonatal Rat Cardiomyocytes. ANP: Atrial Natriuretic Peptide; BNP: Brain Natriuretic Peptide; β-MHC: β-Myosin Heavy Chain. #p < 0.05 vs. Vehicle.

Signaling Pathway and Experimental Workflow Diagrams

Experimental workflow for studying this compound.

CaMKII/HDAC4/MEF2C signaling pathway in cardiac hypertrophy.

TGF-β/Smad signaling pathway in cardiac fibrosis.

Experimental Protocols

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

-

Anesthesia and Preparation: Anesthetize C57BL/6J mice (8-10 weeks old) with isoflurane (2% for induction, 1.5% for maintenance) and place them in a supine position on a heating pad to maintain body temperature.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the trachea and intubate the mouse with a 22-gauge catheter connected to a rodent ventilator.

-

Perform a thoracotomy at the second intercostal space to expose the aortic arch.

-

Pass a 7-0 silk suture under the aorta between the innominate and left common carotid arteries.

-

Tie the suture around the aorta and a 27-gauge needle, then promptly remove the needle to create a constriction.

-

For sham-operated mice, the suture is passed under the aorta but not tied.

-

-

Post-operative Care: Close the chest and skin with sutures. Provide post-operative analgesia and monitor the animals for recovery.

-

This compound Administration: Administer this compound (e.g., 6 or 12 mg/kg/day) or vehicle orally via gavage, starting 24 hours after surgery and continuing for the duration of the experiment (e.g., 4 weeks).[2]

-

Assessment:

-

Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (LVEF, LVFS, wall thickness).

-

Hemodynamic and Morphometric Analysis: At the end of the study, euthanize the mice, weigh the hearts and lungs, and normalize to body weight and tibia length.

-

Histological Analysis: Fix heart tissues in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for cardiomyocyte cross-sectional area) and Masson's trichrome staining (for fibrosis).

-

Molecular Analysis: Snap-freeze heart tissues in liquid nitrogen for subsequent Western blot and RT-PCR analysis of hypertrophic and fibrotic markers and signaling proteins.

-

In Vitro Model: Phenylephrine-Induced Cardiomyocyte Hypertrophy

-

Cell Culture: Isolate neonatal rat ventricular cardiomyocytes (NRCMs) from 1-3 day old Sprague-Dawley rat pups by enzymatic digestion. Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

Induction of Hypertrophy: After 24-48 hours, replace the medium with serum-free medium for 12-24 hours. Induce hypertrophy by treating the cells with phenylephrine (PE, e.g., 50 µM) for 24-48 hours.

-

This compound Treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours before adding phenylephrine.

-

Assessment:

-

Cell Size Measurement: Fix the cells with 4% paraformaldehyde and stain with an antibody against α-actinin. Measure the cell surface area using imaging software.

-

Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., CaMKII, HDAC4, Smad2/3).

-

Immunofluorescence: Perform immunofluorescence staining to observe the subcellular localization of proteins of interest (e.g., nuclear translocation of HDAC4).

-

Conclusion

This compound presents a promising therapeutic agent for the treatment of cardiac hypertrophy. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate its efficacy and mechanisms of action in preclinical models. Further studies are warranted to explore its full therapeutic potential and translate these findings into clinical applications.

References

- 1. This compound ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High SMAD7 and p-SMAD2,3 expression is associated with environmental enteropathy in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound suppresses phenylephrine-induced pathological cardiac hypertrophy by inhibiting the calcineurin/nuclear factor of activated T-cell signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Stachydrine Hydrochloride in Renal Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine hydrochloride, a bioactive alkaloid, has emerged as a promising compound in the investigation of renal fibrosis. This document provides detailed application notes and protocols for studying the therapeutic potential of this compound in preclinical models of renal fibrosis. The methodologies outlined are based on established experimental models, including the in vivo Unilateral Ureteral Obstruction (UUO) model and in vitro studies using renal epithelial cells.

This compound has been shown to mitigate renal fibrosis by interfering with key pathological processes. Notably, it can attenuate endoplasmic reticulum stress-mediated apoptosis of renal tubular epithelial cells by modulating the expression of caspases, such as caspase-12 and caspase-9.[1] Furthermore, its potential to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of fibrosis, suggests a multi-faceted anti-fibrotic activity.[2] These application notes will guide researchers in designing and executing experiments to further elucidate the mechanisms of action and evaluate the efficacy of this compound.